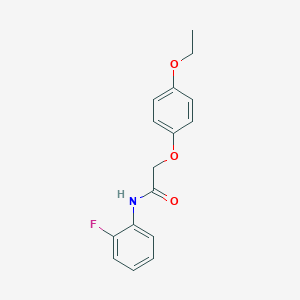![molecular formula C26H26N2O4S B284736 N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide](/img/structure/B284736.png)
N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, commonly known as TBOA, is a potent inhibitor of excitatory amino acid transporter 3 (EAAT3). EAAT3 is a member of the family of high-affinity glutamate transporters that are responsible for the clearance of glutamate from the synaptic cleft. TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
TBOA inhibits the uptake of glutamate by N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can activate NMDA receptors, which are involved in learning and memory processes. TBOA has also been shown to have neuroprotective effects, possibly through the activation of various signaling pathways.
Biochemical and Physiological Effects
TBOA has been shown to have a number of biochemical and physiological effects. In animal models, TBOA has been shown to increase extracellular glutamate levels, activate NMDA receptors, and have neuroprotective effects. TBOA has also been shown to decrease seizure activity in animal models of epilepsy. However, TBOA has also been shown to have some toxic effects, including the induction of seizures at high doses.
実験室実験の利点と制限
TBOA has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, making it a useful tool for studying the role of this compound in various neurological disorders. TBOA is also relatively easy to synthesize, making it readily available for research purposes. However, TBOA has some limitations for use in lab experiments. It has been shown to have some toxic effects, particularly at high doses, which can limit its use in animal models. Additionally, TBOA is not selective for this compound, and can inhibit other glutamate transporters at high doses.
将来の方向性
There are a number of future directions for research on TBOA. One area of interest is the potential use of TBOA in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Further research is needed to determine the optimal dosing and delivery methods for TBOA in these conditions. Another area of interest is the development of more selective inhibitors of N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, which could have fewer side effects than TBOA. Finally, further research is needed to determine the long-term effects of TBOA on neuronal function and survival.
合成法
TBOA can be synthesized using a multi-step process starting from 3,4,5-trimethoxybenzaldehyde. The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-aminobenzothiazole to form the intermediate compound. This intermediate is then reacted with 2,3-dihydrobenzo[b][1,4]thiazepine-4-carboxylic acid to form the final product, TBOA.
科学的研究の応用
TBOA has been extensively studied for its potential use in treating various neurological disorders. In vitro studies have shown that TBOA can inhibit the uptake of glutamate by N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can activate N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. TBOA has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
特性
分子式 |
C26H26N2O4S |
|---|---|
分子量 |
462.6 g/mol |
IUPAC名 |
N-[3-[2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H26N2O4S/c1-16(29)27-19-9-7-8-17(12-19)21-15-25(33-24-11-6-5-10-20(24)28-21)18-13-22(30-2)26(32-4)23(14-18)31-3/h5-14,25H,15H2,1-4H3,(H,27,29) |
InChIキー |
LZAQAJSDURQEBA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C(=C4)OC)OC)OC |
正規SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284653.png)
![3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284654.png)
![Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B284657.png)
![Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284658.png)
![Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B284659.png)


![Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284663.png)
![Isopropyl 7-[3-methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284664.png)
![methyl 4-({[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B284667.png)
![methyl 4-({[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B284668.png)
![7-[(2,6-dichlorobenzyl)oxy]-3-(2,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B284670.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284674.png)
